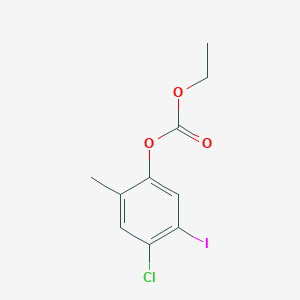

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-5-iodo-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDQNYKQEYLEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC(=C(C=C1C)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676808 | |

| Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-26-3 | |

| Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This document details a robust, two-step synthetic pathway commencing with the regioselective iodination of 4-chloro-2-methylphenol, followed by its conversion to the corresponding ethyl carbonate. The guide elucidates the rationale behind the selection of reagents and reaction conditions, offering insights grounded in established principles of organic chemistry. Furthermore, a thorough characterization of the final product is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Anticipated spectral data and fragmentation patterns are discussed to provide a framework for the verification of the compound's identity and purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and professionals in the field of drug discovery and development.

Introduction

The synthesis of novel, highly functionalized aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The precise installation of various substituents onto an aromatic scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. The target molecule, this compound, is a prime example of such a tailored structure, incorporating a unique combination of halogen and alkyl substituents on a phenyl ring, further functionalized with an ethyl carbonate group. The strategic placement of chloro, iodo, and methyl groups can significantly influence the molecule's reactivity, lipophilicity, and potential for intermolecular interactions. The ethyl carbonate moiety can serve as a versatile handle for further chemical transformations or as a key pharmacophore in its own right.

This guide provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 4-chloro-2-methylphenol. The synthetic strategy is designed for efficiency and selectivity, with a focus on practical implementation in a standard laboratory setting. The subsequent characterization section offers a multi-faceted analytical approach to confirm the structure and purity of the synthesized compound, providing predicted and explanatory spectral data.

Synthetic Pathway

The synthesis of this compound is accomplished via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the electrophilic iodination of 4-chloro-2-methylphenol to introduce an iodine atom at the position ortho to the hydroxyl group and meta to the chloro group. The resulting 4-chloro-5-iodo-2-methylphenol is then reacted with ethyl chloroformate in the presence of a base to yield the final product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-5-iodo-2-methylphenol

The regioselective iodination of 4-chloro-2-methylphenol is a critical step that leverages the directing effects of the existing substituents on the aromatic ring. The hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The position ortho to the strongly activating hydroxyl group and meta to the deactivating chloro group is the most sterically accessible and electronically favorable site for electrophilic substitution.

Reaction Mechanism:

Caption: Mechanism of electrophilic iodination of 4-chloro-2-methylphenol.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Base Addition: To the solution, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the corresponding phenoxide.

-

Iodinating Agent: In a separate beaker, prepare the iodinating reagent by dissolving iodine (I₂) (1.05 eq) and sodium iodide (NaI) (1.05 eq) in water. The sodium iodide is used to increase the solubility of iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻).

-

Reaction: Slowly add the iodine solution to the phenoxide solution at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of iodine. Stir the reaction mixture for 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by TLC or the color change), acidify the mixture with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3. This will precipitate the product.

-

Purification: The crude product can be collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 4-chloro-5-iodo-2-methylphenol as a solid.

Step 2: Synthesis of this compound

The final step involves the formation of the carbonate ester through the reaction of the synthesized 4-chloro-5-iodo-2-methylphenol with ethyl chloroformate. This is a classic nucleophilic acyl substitution reaction where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. A weak base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

-

Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5-iodo-2-methylphenol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.

-

Base Addition: To this solution, add dry pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the cooled solution via a syringe or dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a pure compound.

Characterization

A comprehensive suite of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀ClIO₃ |

| Molecular Weight | 356.54 g/mol |

| Appearance | White to off-white solid or a viscous oil |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water. |

Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the ethyl group protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | s | 1H | Ar-H (proton ortho to iodo and meta to chloro) |

| ~ 7.3 - 7.4 | s | 1H | Ar-H (proton ortho to chloro and meta to iodo) |

| ~ 4.3 - 4.4 | q | 2H | -O-CH₂ -CH₃ |

| ~ 2.2 - 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.3 - 1.4 | t | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts are predictions and may vary depending on the solvent and the actual electronic environment. The aromatic protons may appear as singlets due to the lack of adjacent protons for coupling.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | | :--- | :--- | :--- | | ~ 152 - 154 | C =O (carbonate) | | ~ 148 - 150 | Ar-C -O | | ~ 140 - 142 | Ar-C -I | | ~ 135 - 137 | Ar-C -H | | ~ 130 - 132 | Ar-C -H | | ~ 128 - 130 | Ar-C -CH₃ | | ~ 90 - 95 | Ar-C -Cl | | ~ 65 - 67 | -O-CH₂ -CH₃ | | ~ 15 - 17 | Ar-CH₃ | | ~ 13 - 15 | -O-CH₂-CH₃ |

Note: The assignments are based on typical chemical shifts for similar functional groups and may require 2D NMR techniques (HSQC, HMBC) for definitive confirmation.

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The carbonate group has several distinct vibrational modes.

| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch (methyl and ethyl groups) |

| ~ 1780 - 1760 | Strong | C=O stretch (asymmetric) of the carbonate |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretching |

| ~ 1280 - 1210 | Strong | C-O stretch (asymmetric) of the carbonate |

| ~ 1100 - 1000 | Strong | C-O stretch (symmetric) of the carbonate |

| ~ 850 - 750 | Strong | C-Cl stretch |

| ~ 600 - 500 | Medium | C-I stretch |

Reference: Aromatic carbonates typically show a strong C=O stretching band in the region of 1820-1775 cm⁻¹. The exact position is influenced by the electronic nature of the aromatic ring.[1]

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for such molecules.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 356, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with an intensity of approximately one-third of the M⁺ peak).

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 327.

-

Loss of the ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 311.

-

Decarbonylation (loss of CO₂) from the molecular ion or subsequent fragments.

-

Cleavage of the C-O bond to generate the 4-chloro-5-iodo-2-methylphenoxide radical cation.

-

Loss of a chlorine or iodine atom.

-

Safety and Handling

-

4-Chloro-2-methylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin.

-

Ethyl Chloroformate: Highly toxic, corrosive, and lachrymatory. Handle with extreme care in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

-

Dichloromethane: A suspected carcinogen. Minimize exposure and handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. The provided experimental protocols are designed to be clear and reproducible for researchers with a foundational knowledge of organic synthesis. The detailed characterization section, including predicted spectroscopic data, serves as a valuable tool for the unambiguous identification and purity assessment of the final product. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in various scientific disciplines.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 55(18), 5287–5291. [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental insights to serve as a valuable resource in the laboratory.

Introduction and Chemical Identity

This compound, identified by its CAS number 930298-26-3, is a halogenated aromatic carbonate.[1] Its molecular structure, featuring a substituted phenyl ring with chloro, iodo, and methyl groups, alongside an ethyl carbonate functional group, suggests a compound of interest in medicinal chemistry and materials science. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making such compounds valuable candidates in drug discovery programs.[2]

Molecular Formula: C₁₀H₁₀ClIO₃

Molecular Weight: 356.54 g/mol

The structural arrangement of the substituents on the phenyl ring dictates the molecule's electronic and steric characteristics, which in turn govern its reactivity and biological interactions.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 4-chloro-5-iodo-2-methylphenol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine or pyridine (1.2 eq.).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution. The dropwise addition is critical to control the exothermic nature of the reaction.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale & References |

| Melting Point | Solid at room temperature with a relatively high melting point. | The presence of multiple halogens and the planar aromatic ring contribute to strong intermolecular interactions (dipole-dipole and van der Waals forces), leading to a higher melting point compared to non-halogenated analogs. [3][4] |

| Boiling Point | High boiling point, likely requiring vacuum distillation. | The significant molecular weight and polarity suggest a high boiling point. |

| Solubility | Low solubility in water. Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate). | The large, hydrophobic aromatic structure and the presence of halogens decrease aqueous solubility. [3][5]The molecule's overall nonpolar character favors solubility in organic solvents. |

| pKa | Not applicable (no acidic or basic centers). | The molecule lacks readily ionizable protons or basic sites. |

| LogP | High (Predicted to be > 4). | The presence of two halogens and the aromatic system significantly increases the lipophilicity of the molecule. |

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Experimental Protocol: Solubility Determination

-

Solvent Selection: A range of solvents from polar (water, ethanol) to nonpolar (hexane, toluene) should be tested.

-

Procedure: Add a small, known amount of the compound (e.g., 1-5 mg) to a vial containing a fixed volume of the solvent (e.g., 1 mL).

-

Equilibration: Vigorously stir or sonicate the mixture at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation: Visually inspect for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the ethyl group protons of the carbonate moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the substitution pattern on the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the carbonyl carbon of the carbonate, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the carbonate group (typically around 1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Potential Applications and Biological Context

Substituted phenyl carbonates and related carbamates are known to exhibit a range of biological activities. [6]The presence of halogen atoms in organic molecules is a common strategy in drug design to modulate metabolic stability, binding affinity, and membrane permeability. [2] Given its structure, this compound could be investigated for various therapeutic applications, including but not limited to:

-

Enzyme Inhibition: Carbamates are known inhibitors of various enzymes, and this compound could be screened against a panel of therapeutic targets.

-

Antimicrobial or Antifungal Agents: The halogenated phenyl moiety is a common feature in many antimicrobial and antifungal compounds. [7]* Intermediate in Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical or material science applications.

The lipophilic nature of the molecule, as suggested by its predicted high LogP value, indicates it may have good membrane permeability, a desirable trait for orally bioavailable drugs. However, high lipophilicity can also be associated with toxicity and poor solubility, necessitating a careful balance in any drug development program.

Conclusion

This compound is a multifaceted molecule with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and predicted physicochemical properties based on established chemical principles. The detailed experimental protocols offer a starting point for researchers to practically characterize this compound in the laboratory. Further studies are warranted to fully elucidate its properties and explore its potential applications.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Chloroformate. (2023, December 2). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Phenol reacts with methyl chloroformate in the presence of NaOH to form product A. A reacts with Br2 to form product B. A and B are respectively. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]

-

Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2015, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2016, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021, December 27). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020, December 1). PubMed. Retrieved January 20, 2026, from [Link]

-

Phenol reacts with methyl chloroformate in the presence of NaOH to form product A. A reacts with Br_(2) to form product B. A and B are respectively. (n.d.). Allen. Retrieved January 20, 2026, from [Link]

-

The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. (2017, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. (2021, September 21). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2020, January 23). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. (2005, January 1). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2022, November 23). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

-

Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters. (1995, March 23). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved January 20, 2026, from [Link]

-

QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024, September 4). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound [930298-26-3] | King-Pharm [king-pharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

CAS Number: 930298-26-3

Foreword: Unveiling a Versatile Synthetic Intermediate

Welcome to this comprehensive technical guide on 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. This document is designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. While this specific molecule may not be a household name, its structural motifs—a halogenated and methylated phenol derivatized as a carbonate—position it as a potentially valuable intermediate in the synthesis of more complex and biologically active molecules. This guide will delve into its chemical properties, plausible synthetic routes, potential applications, and safety considerations, providing a solid foundation for its use in research and development.

Physicochemical Properties and Structural Analysis

This compound, with the CAS number 930298-26-3, possesses a molecular formula of C10H10ClIO3.[1] Its structure features a benzene ring substituted with four different functional groups: a chloro group, an iodo group, a methyl group, and an ethyl carbonate group. This unique arrangement of substituents offers a rich landscape for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 930298-26-3 | [1][2][3] |

| Molecular Formula | C10H10ClIO3 | [1] |

| Molecular Weight | 356.54 g/mol | Inferred from molecular formula |

| Boiling Point | 177.061 °C (Predicted) | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

The presence of both a chlorine and an iodine atom on the aromatic ring is of particular interest. The differential reactivity of these halogens in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could allow for selective functionalization, making this molecule a versatile building block. The methyl group can influence the electronic and steric properties of the molecule and its derivatives, which can be crucial for biological activity.[4]

Plausible Synthetic Pathways

Sources

Navigating the Spectroscopic Landscape of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the novel compound 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. Our focus extends beyond mere data presentation to encompass the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, a methyl group, and an ethyl carbonate moiety on a phenyl ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk through the acquisition and interpretation of this crucial data, providing expert insights into the experimental nuances and the logic behind the spectral assignments.

Molecular Structure and Spectroscopic Expectations

A foundational understanding of the molecule's structure is critical before delving into its spectral data. The spatial arrangement of atoms and functional groups dictates the expected signals in each spectroscopic technique.

Figure 1. Chemical structure of this compound.

Based on this structure, we can anticipate:

-

¹H NMR: Signals for two aromatic protons, a methyl group, and an ethyl group (a quartet and a triplet).

-

¹³C NMR: Resonances for the aromatic carbons (some of which will be quaternary), the methyl carbon, the ethyl carbons, and the carbonyl carbon of the carbonate.

-

IR Spectroscopy: Characteristic absorption bands for C-H bonds (aromatic and aliphatic), a strong C=O stretch from the carbonate, and C-O stretching frequencies. The presence of C-Cl and C-I bonds will also be evident in the fingerprint region.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. The isotopic pattern of chlorine will be a key diagnostic feature.

Experimental Protocols

The reliability of spectral data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the standardized procedures for acquiring high-quality NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is a common solvent for organic molecules and its residual peak is well-defined and does not interfere with the expected signals of the analyte.

-

Internal Standard: TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

-

Spectrometer Frequency: A higher field strength (500 MHz) provides better signal dispersion, which is crucial for resolving the aromatic proton signals.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Rationale for Experimental Choices:

-

ATR-FTIR: This technique requires minimal sample preparation and is suitable for both solid and liquid samples. It provides high-quality spectra with good reproducibility.

-

Spectral Range: The mid-infrared region (4000 - 400 cm⁻¹) covers the vibrational frequencies of most organic functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

Rationale for Experimental Choices:

-

ESI: A soft ionization technique that is well-suited for polar and moderately polar organic molecules, often producing a prominent molecular ion peak.

-

High-Resolution MS: Provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

Data Presentation and Interpretation

While specific spectral data for this compound is not publicly available in the searched databases, we can predict the expected data based on the known effects of its constituent functional groups and substitution patterns. The following tables summarize these anticipated results.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | s | 1H | Ar-H |

| ~ 7.0 - 7.3 | s | 1H | Ar-H |

| ~ 4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.4 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C =O (Carbonate) |

| ~ 150 | Ar-C -O |

| ~ 140 | Ar-C -I |

| ~ 138 | Ar-C -CH₃ |

| ~ 135 | Ar-C H |

| ~ 130 | Ar-C -Cl |

| ~ 125 | Ar-C H |

| ~ 65 | -O-CH₂ -CH₃ |

| ~ 20 | Ar-CH₃ |

| ~ 15 | -O-CH₂-CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1760 | Strong | C=O Stretch (Carbonate) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch |

| ~ 1050 | Strong | Symmetric C-O-C Stretch |

| ~ 800 - 600 | Medium-Strong | C-Cl Stretch |

| ~ 600 - 500 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion |

| [M+Na]⁺ | Sodium Adduct |

| Fragments | Loss of ethyl, ethoxy, ethyl carbonate |

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and MS, is indispensable for its unambiguous structural verification. This guide has outlined the systematic approach to data acquisition and interpretation, emphasizing the rationale behind the chosen experimental parameters. While actual experimental data is currently limited, the predicted spectral features provide a robust framework for researchers working with this and structurally related compounds. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and reliability of scientific data in the pursuit of novel chemical entities.

References

Due to the lack of specific literature on the spectral data of this compound, this section will provide general, authoritative references for the spectroscopic techniques discussed.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: How to Read and Interpret the IR Spectra Source: Organic Chemistry Tutor (2023). URL: [Link][1]

Sources

A Technical Guide to 4-Chloro-5-iodo-2-methylphenyl Ethyl Carbonate and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel small molecules with potential therapeutic applications are of paramount importance. Among the myriad of scaffolds available to medicinal chemists, substituted phenyl carbamates have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide focuses on a specific, yet largely unexplored, member of this family: 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate and its derivatives. The unique substitution pattern of this molecule, featuring a combination of halo, iodo, and methyl groups on the phenyl ring, presents an intriguing platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the proposed synthesis, theoretical physicochemical properties, and potential biological applications of this compound class, aimed at researchers, scientists, and professionals in the field of drug development.

Proposed Synthesis of this compound

Step 1: Iodination of 4-chloro-2-methylphenol

The first step involves the regioselective iodination of 4-chloro-2-methylphenol to yield the key intermediate, 4-chloro-5-iodo-2-methylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring will favor iodination at the position ortho to the hydroxyl group and meta to the methyl group.

Experimental Protocol:

-

To a solution of 4-chloro-2-methylphenol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-5-iodo-2-methylphenol.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for activated aromatic rings like phenols. Its use avoids the harsh conditions and potential side reactions associated with other iodinating reagents.

-

Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve both the starting material and the reagent. Acetic acid can also be used and may enhance the electrophilicity of the iodine.

-

Quenching: The use of sodium thiosulfate is a standard and efficient method to neutralize any excess iodine, simplifying the work-up procedure.

Step 2: Formation of the Ethyl Carbonate

The second step involves the reaction of the synthesized 4-chloro-5-iodo-2-methylphenol with ethyl chloroformate in the presence of a base to form the final product, this compound. This is a classic Schotten-Baumann reaction for the formation of carbonates from phenols.

Experimental Protocol:

-

Dissolve 4-chloro-5-iodo-2-methylphenol (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

-

Slowly add ethyl chloroformate (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Ethyl Chloroformate: This is a common and reactive reagent for the introduction of the ethyl carbonate group onto a hydroxyl functionality.[1]

-

Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

-

Temperature Control: The initial cooling to 0 °C is important to control the exothermic nature of the reaction and minimize potential side reactions.

Diagram of the Proposed Synthetic Workflow:

Caption: Potential therapeutic and agrochemical applications of the core scaffold.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This technical guide has outlined a feasible synthetic pathway, predicted its key physicochemical properties, and, by drawing parallels with structurally related compounds, highlighted its significant potential in the development of novel antifungal, antibacterial, and agrochemical agents. The unique electronic and steric properties conferred by its specific substitution pattern warrant further investigation. The protocols and insights provided herein are intended to serve as a foundational resource for researchers and scientists, encouraging the synthesis and biological evaluation of this intriguing class of molecules. Future work should focus on the practical execution of the proposed synthesis, comprehensive spectroscopic characterization, and a thorough investigation of the biological activities of the parent compound and a library of its derivatives to fully elucidate their therapeutic and commercial potential.

References

-

Yin, D. H., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(14), 5477. [Link]

-

Mary, Y. S., et al. (2013). Structural, Vibrational, Electronic and NMR Spectral Analysis of Benzyl Phenyl Carbonate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 169-178. [Link]

-

Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. [Link]

-

Kalluraya, B., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 459-465. [Link]

-

Garrido, J., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4603. [Link]

-

Kos, J., et al. (2015). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 20(7), 12363-12383. [Link]

-

Wikipedia. (n.d.). Chloroformate. [Link]

-

Wang, X., et al. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Journal of Pesticide Science, 24(4), 723-731. [Link]

-

Rao, R. N., & Kaur, S. (2011). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography A, 1218(48), 8591-8596. [Link]

-

Zhang, X., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3433. [Link]

-

Garcia-Muelas, R., et al. (2018). Spectroscopic Investigation of the Electrosynthesis of Diphenyl Carbonate from CO and Phenol on Gold Electrodes. ACS Catalysis, 8(4), 3539-3545. [Link]

Sources

A Strategic Guide to 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate: A Versatile Building Block in Modern Organic Synthesis

Abstract

The pursuit of novel molecular architectures in pharmaceutical and materials science necessitates the development of versatile, highly functionalized building blocks. This technical guide introduces 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate, a strategically designed scaffold poised for significant applications in complex organic synthesis. While direct literature on this specific molecule is nascent, its true potential lies in the predictable and differential reactivity of its constituent functional groups. This document serves as an in-depth exploration of its logical synthesis, physicochemical properties, and, most critically, its potential applications as a linchpin in palladium-catalyzed cross-coupling reactions and as a precursor to diverse molecular frameworks. We provide field-proven insights and detailed, actionable protocols derived from established methodologies for analogous systems, offering researchers a robust playbook for leveraging this promising reagent.

Introduction: The Rationale for a Polysubstituted Aromatic Scaffold

The deliberate placement of multiple, orthogonally reactive functional groups on an aromatic core is a cornerstone of modern synthetic strategy. It allows for the sequential and controlled construction of complex molecules, minimizing protecting group manipulations and shortening synthetic routes. This compound is a prime exemplar of this design philosophy. It features:

-

An iodide , the most reactive of the common halogens in palladium-catalyzed cross-coupling, serving as the primary site for carbon-carbon and carbon-heteroatom bond formation.[1][2]

-

A chloride , a significantly less reactive halide, which can be engaged in a secondary coupling reaction under more forcing conditions, enabling iterative functionalization.[3][4][5]

-

An ethyl carbonate group , which serves a dual purpose: as a stable protecting group for the phenol and as a potential directing group for ortho-lithiation.[6][7] It can be readily cleaved to reveal a nucleophilic phenol for subsequent transformations.

-

A methyl group , which provides steric and electronic influence, impacting the reactivity and conformation of the ring and its derivatives.

This guide will deconstruct the synthetic utility of this molecule, presenting its potential as a versatile tool for drug discovery and materials science professionals.

Synthesis and Physicochemical Properties

The logical synthesis of this compound begins with the commercially available 4-chloro-2-methylphenol. The synthesis proceeds in two high-yielding, standard transformations: electrophilic iodination followed by acylation of the phenolic oxygen.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-iodo-2-methylphenol

-

To a stirred solution of 4-chloro-2-methylphenol (1 equiv.) in aqueous sodium hydroxide (2 M, 5 equiv.) at 0 °C, add a solution of iodine (1.1 equiv.) and sodium iodide (1.1 equiv.) in water.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until consumption of the starting material.

-

Acidify the reaction mixture with aqueous HCl (2 M) to pH ~2, resulting in the precipitation of the product.

-

Filter the solid, wash thoroughly with cold water and sodium thiosulfate solution to remove excess iodine, and dry under vacuum to yield the desired iodinated phenol.

Step 2: Synthesis of this compound

-

Dissolve 4-chloro-5-iodo-2-methylphenol (1 equiv.) in a suitable solvent such as dichloromethane or THF, and add a base (e.g., pyridine or triethylamine, 1.5 equiv.).

-

Cool the mixture to 0 °C and add ethyl chloroformate (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Data Summary

| Property | Value |

| CAS Number | 930298-26-3 |

| Molecular Formula | C₁₀H₁₀ClIO₃ |

| Molecular Weight | 356.54 g/mol |

| Appearance | Predicted: White to off-white solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) |

Core Application: A Platform for Sequential Cross-Coupling

The primary strategic value of this molecule lies in the differential reactivity of the C–I and C–Cl bonds. The C–I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C–Cl bond, allowing for highly selective functionalization at the 5-position.[1][4] Subsequently, the less reactive C–Cl bond can be targeted for a second coupling event, often by modifying the catalyst system (e.g., using more electron-rich, bulky phosphine ligands) or by increasing the reaction temperature.[3][8]

Caption: Strategic workflow for sequential cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. A selective coupling at the C-I position can be achieved under standard conditions.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

-

To a reaction vial, add this compound (1 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[2][9]

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to yield the 5-aryl-4-chloro-2-methylphenyl ethyl carbonate.

Sonogashira Coupling (C-C Bond Formation)

This reaction is invaluable for introducing alkyne moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations. The coupling is typically performed with a palladium catalyst and a copper(I) co-catalyst.[10][11]

Exemplary Protocol: Selective Sonogashira Coupling

-

In a Schlenk flask, combine this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper co-catalyst (e.g., CuI, 4-6 mol%).

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed amine base solvent, such as triethylamine or diisopropylamine.

-

Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.[12]

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Other Potential Cross-Coupling Reactions

-

Heck-Mizoroki Reaction: To introduce vinyl groups, reacting the molecule with various alkenes.[13][14][15]

-

Buchwald-Hartwig Amination: To form C-N bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates.[16][17][18]

-

Carbonylative Couplings: To introduce a carbonyl group, for example, through a carbonylative Suzuki coupling to form ketones.[19]

Application as a Precursor and Synthetic Building Block

Beyond its utility in cross-coupling, the molecule can be transformed through its other functional groups to access a different chemical space.

Phenol Deprotection and Subsequent Reactions

The ethyl carbonate group is stable to many cross-coupling conditions but can be readily cleaved via hydrolysis under basic conditions (e.g., with NaOH or K₂CO₃ in methanol/water) to unmask the parent phenol. This phenol is a versatile nucleophile.

Exemplary Protocol: Williamson Ether Synthesis

-

Hydrolyze the carbonate group on a cross-coupled product to reveal the phenol.

-

Dissolve the resulting phenol (1 equiv.) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 2-3 equiv.) and stir for 15-30 minutes.[20]

-

Add a primary alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1-1.5 equiv.) to the suspension.[21]

-

Heat the reaction to 50-80 °C and stir until completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Perform standard aqueous workup and purify by column chromatography to yield the desired ether.[20]

Building Block for Heterocycle Synthesis

The strategic placement of functional groups allows for tandem reactions where a cross-coupling is followed by an intramolecular cyclization to form heterocyclic cores, which are prevalent in medicinal chemistry. A prime example is the synthesis of substituted benzofurans.

Hypothetical Workflow: Benzofuran Synthesis

This strategy involves a Sonogashira coupling of the corresponding deprotected phenol (4-chloro-5-iodo-2-methylphenol) with a terminal alkyne, followed by an intramolecular cyclization.[22][23][24]

Caption: Tandem Sonogashira/cyclization for benzofuran synthesis.

Exemplary Protocol: One-Pot Benzofuran Synthesis

-

To a reaction vessel, add 4-chloro-5-iodo-2-methylphenol (1 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper catalyst (CuI).[25]

-

Add a suitable base and solvent (e.g., Et₃N in DMF).

-

Heat the reaction to facilitate the Sonogashira coupling.

-

Once the initial coupling is complete (as monitored by TLC/LC-MS), increase the temperature or add an additional reagent if necessary to drive the 5-exo-dig cyclization onto the phenol oxygen, forming the benzofuran ring.[26]

-

Workup and purify as described in previous protocols.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, building block for organic synthesis. Its true power is unlocked through the lens of strategic, sequential reactions. The predictable reactivity hierarchy of its halogen substituents provides a reliable platform for iterative cross-coupling, enabling the controlled and directional synthesis of complex, polysubstituted aromatic compounds. Furthermore, the latent reactivity of the carbonate-protected phenol opens avenues for constructing ethers or engaging in tandem reactions to build important heterocyclic scaffolds. This guide provides the foundational knowledge and practical, field-tested protocols to empower researchers to harness the full synthetic potential of this versatile molecule, accelerating innovation in drug discovery and materials science.

References

-

Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Organic Chemistry Bites. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sci-Hub. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. Retrieved from [Link]

-

ACS Publications. (n.d.). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. Retrieved from [Link]

-

YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]

-

Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

-

ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Research. (2017). A Tandem and Scalable Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

ACS Publications. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Reddit. (2022). Directing groups for Ortho-lithiation. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

PubMed. (2001). Complex-induced Proximity Effects: The Effect of Varying Directing-Group Orientation on Carbamate-Directed Lithiation Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

MDPI. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

Sources

- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Heck Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. cactus.utahtech.edu [cactus.utahtech.edu]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 24. Benzofuran synthesis [organic-chemistry.org]

- 25. sci-hub.pl [sci-hub.pl]

- 26. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

Abstract

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is a polysubstituted aromatic carbonate ester. While specific experimental data for this molecule is not prevalent in public literature, its structural and conformational properties can be rigorously investigated through a combination of chemical synthesis, spectroscopic analysis, single-crystal X-ray crystallography, and computational modeling. This guide provides a comprehensive framework for researchers and drug development professionals to undertake a complete characterization of this molecule. We will detail a proposed synthetic route, outline protocols for structural elucidation via NMR, IR, and MS, and describe the definitive methods of X-ray crystallography and computational chemistry for mapping its three-dimensional conformation. The causality behind each experimental choice is explained to provide a self-validating and scientifically robust workflow.

Part 1: Introduction to Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in a molecule—its structure and preferred conformations—is fundamental to its chemical reactivity, physical properties, and, in a pharmaceutical context, its biological activity. For a molecule like this compound, understanding the spatial orientation of its bulky halogen substituents, the methyl group, and the flexible ethyl carbonate chain is critical for predicting its interactions in a biological system or its properties in a material science application.

The core of this molecule is the carbonate ester functional group. Carbonate esters possess a planar O=C(O)O core, which imparts a degree of rigidity.[1] The key conformational questions for this molecule revolve around the rotational freedom (torsion angles) at the bonds connecting the phenyl ring and the ethyl group to this planar core. The heavy substitution on the phenyl ring—with a methyl group at the ortho position, a chlorine atom at the meta position, and a large iodine atom at the other meta position—introduces significant steric and electronic effects. These substituents will heavily influence the rotational barrier around the aryl-oxygen bond and dictate the most energetically favorable orientation of the phenyl ring relative to the carbonate plane.

This guide will systematically detail the process of synthesizing and characterizing this molecule to provide a complete picture of its molecular architecture.

Part 2: Proposed Synthesis and Purification

A logical and efficient synthesis of the target compound involves the reaction of its corresponding phenol precursor with ethyl chloroformate. This is a standard method for the preparation of carbonate esters.[1] The primary challenge lies in the regioselective synthesis of the 4-chloro-5-iodo-2-methylphenol intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process starting from the commercially available 4-chloro-2-methylphenol.

-

Iodination of 4-chloro-2-methylphenol: The starting phenol has activating methyl and hydroxyl groups. The iodination is directed by these groups. To achieve the desired 5-iodo substitution, a regioselective iodination reaction is required. Using iodine monochloride (ICl) or an iodine/iodic acid system can achieve this.

-

Esterification: The resulting 4-chloro-5-iodo-2-methylphenol is then reacted with ethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Workflow: Synthesis

Sources

Health and safety information for 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

Chemical Identification and Physicochemical Properties

This compound is a chemical compound used in research and development.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 930298-26-3 | [1] |

| Molecular Formula | C10H10ClIO3 | [1] |

| Molecular Weight | 340.54 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently available in public literature and should be obtained from the supplier-specific Safety Data Sheet.

Hazard Identification and GHS Classification

Based on available safety data for structurally related compounds, this compound is classified as hazardous.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Signal Word: Warning [2]

GHS Pictograms:

Table 2: GHS Hazard Statements

| Code | Hazard Statement | Classification Category | Source |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [2] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [2] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [2] |

The causality behind these classifications lies in the chemical's reactivity and its ability to interfere with biological systems upon exposure. The presence of halogenated aromatic rings often contributes to irritant and toxic properties.

Proactive Risk Mitigation: Engineering Controls and Safe Handling

A proactive approach to safety prioritizes engineering controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The primary engineering control for this compound is ventilation.

-

Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this solid compound should be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, addressing the H332 and H335 hazards.[2]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Safe Handling Protocols

Adherence to good laboratory practices is non-negotiable.

Protocol 3.2.1: Weighing and Transferring Solid Compound

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, receiving vessel) within the hood.

-

Aliquotting: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to a weigh boat. Avoid creating dust by using slow, deliberate movements.[2]

-

Closure: Securely close the primary container immediately after aliquotting to prevent dust from becoming airborne.

-

Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.

-

Decontamination: Clean the spatula and weigh boat immediately after use. If disposable, place them in a designated solid waste container.

-

Final Steps: Wipe down the work surface within the fume hood. Wash hands thoroughly after the procedure is complete.[2]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] A recommended storage temperature is between 2-8°C.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the identified hazards. The following protocol is a self-validating system for ensuring adequate protection.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is mandatory to protect against serious eye irritation (H319).

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2][5] Use proper glove removal technique to avoid skin contact.[2]

-

Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, a complete suit protecting against chemicals may be necessary.[2]

-

-

Respiratory Protection: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be utilized.[3]

Caption: PPE selection workflow based on GHS hazards.

Emergency Procedures: A Step-by-Step Response Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Immediate action can significantly mitigate harm. Always show the Safety Data Sheet to attending medical personnel.[2]

Protocol 5.1.1: Emergency First Aid

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Spill Response Protocol

A spill of this solid material requires careful management to prevent it from becoming airborne.

Sources

A Technical Guide to the Procurement and Quality Assessment of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic sourcing and purchasing of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate (CAS No. 930298-26-3). Given the specialized nature of this halogenated aromatic compound and its likely role as a key intermediate in pharmaceutical synthesis, this document outlines a robust framework for supplier identification, qualification, and the establishment of stringent quality control protocols. The guide emphasizes practical, field-proven insights into ensuring the integrity and consistency of starting materials, which are critical for the successful progression of drug discovery and development programs.

Introduction: The Role of Halogenated Intermediates in Modern Drug Discovery